5-Nitro-2-[(prop-2-en-1-yl)oxy]cyclohexa-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Nitro-2-[(prop-2-en-1-yl)oxy]cyclohexa-1,3-diene is a chemical compound characterized by a nitro group and an allyloxy group attached to a cyclohexa-1,3-diene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-[(prop-2-en-1-yl)oxy]cyclohexa-1,3-diene typically involves the nitration of 2-[(prop-2-en-1-yl)oxy]cyclohexa-1,3-diene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Nitro-2-[(prop-2-en-1-yl)oxy]cyclohexa-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 5-amino-2-[(prop-2-en-1-yl)oxy]cyclohexa-1,3-diene.
Reduction: The major product is 5-nitro-2-[(prop-2-en-1-yl)oxy]cyclohexane.
Substitution: The products depend on the nucleophile used, such as this compound derivatives.
Wissenschaftliche Forschungsanwendungen
5-Nitro-2-[(prop-2-en-1-yl)oxy]cyclohexa-1,3-diene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Nitro-2-[(prop-2-en-1-yl)oxy]cyclohexa-1,3-diene involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The allyloxy group can also participate in binding interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-5-(prop-1-en-2-yl)cyclohexa-1,3-diene
- 2-Methoxy-4-(prop-2-en-1-yl)phenol
Uniqueness
5-Nitro-2-[(prop-2-en-1-yl)oxy]cyclohexa-1,3-diene is unique due to the presence of both a nitro group and an allyloxy group on a cyclohexa-1,3-diene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
675596-48-2 |
---|---|
Molekularformel |
C9H11NO3 |
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
5-nitro-2-prop-2-enoxycyclohexa-1,3-diene |
InChI |
InChI=1S/C9H11NO3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h2-3,5-6,8H,1,4,7H2 |
InChI-Schlüssel |
UXHTXXSQCPRDDU-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC1=CCC(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.